An In-Depth Technical Guide to 6-phenyl-1H-indazol-3-amine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 6-phenyl-1H-indazol-3-amine: Synthesis, Properties, and Therapeutic Potential
Introduction
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heteroaromatic system, a bioisostere of indole, is featured in numerous therapeutics, including potent kinase inhibitors used in oncology such as Pazopanib and Entrectinib.[2] Within this class, the 1H-indazole-3-amine moiety has been identified as a highly effective "hinge-binding" fragment, capable of forming critical hydrogen bond interactions within the ATP-binding site of various protein kinases.[1][2]
This technical guide focuses on a specific, high-value derivative: 6-phenyl-1H-indazol-3-amine . The strategic placement of a phenyl group at the C6-position provides a crucial vector for exploring deeper pockets of target enzymes and modulating the compound's physicochemical properties. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical identity, physicochemical characteristics, a validated synthetic protocol, and its significant role in the development of next-generation therapeutics.
Core Molecular Identity
6-phenyl-1H-indazol-3-amine is characterized by an indazole core functionalized with an amine group at the C3 position and a phenyl substituent at the C6 position. This arrangement provides a unique combination of a rigid, planar scaffold with key hydrogen bond donors (the N1-H and the 3-amino group) and a lipophilic aryl appendage.
Table 1: Chemical Identifiers for 6-phenyl-1H-indazol-3-amine
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 100728-08-3 | [3] |
| Molecular Formula | C₁₃H₁₁N₃ | [3] |
| Molecular Weight | 209.25 g/mol | [3] |
| IUPAC Name | 6-phenyl-1H-indazol-3-amine | |
Physicochemical Properties and Their Implications
Understanding the physicochemical properties of a molecule is paramount for predicting its behavior in both chemical and biological systems. While exhaustive experimental data for this specific intermediate is not widely published, we can infer key properties based on its structure and data from analogous compounds.
Expertise & Insights: The introduction of the C6-phenyl group is a deliberate design choice that significantly impacts the molecule's profile compared to the parent 1H-indazol-3-amine. It increases lipophilicity (higher LogP), which can enhance membrane permeability and access to hydrophobic binding pockets, but may decrease aqueous solubility. The basicity of the 3-amino group and the acidity of the N1-H proton are critical for its role as a kinase hinge binder.
Table 2: Physicochemical Properties of 6-phenyl-1H-indazol-3-amine
| Property | Value / Observation | Implication for Drug Development |
|---|---|---|
| Physical State | Expected to be a solid at room temperature. | Amenable to standard handling, purification, and formulation techniques. |
| Solubility | The parent 1H-indazol-3-amine is soluble in polar solvents.[4] The phenyl group will increase solubility in organic solvents (e.g., DMSO, DMF, alcohols) and decrease aqueous solubility. | Solubility in organic solvents facilitates its use in synthetic reactions. Aqueous solubility may need to be optimized in final drug candidates through further derivatization. |
| pKa | The 3-amino group confers basic properties, while the indazole N1-H is weakly acidic. | The ability to be protonated or deprotonated is crucial for receptor interactions (e.g., forming salt bridges) and influences absorption and distribution in vivo. |
| LogP | The calculated XLogP3-AA for the parent 1H-indazol-3-amine is 1.2.[5] The addition of a phenyl group will substantially increase this value, indicating greater lipophilicity. | Enhanced lipophilicity can improve binding to hydrophobic pockets in target proteins and increase cell permeability, but excessive lipophilicity can lead to off-target effects and poor metabolic stability. |
| Chemical Stability | The indazole ring is generally stable. The amino group can undergo standard reactions (e.g., acylation, alkylation). | The scaffold is robust enough for multi-step synthetic campaigns and derivatization. |
Synthesis and Chemical Reactivity
The construction of the 6-phenyl-1H-indazol-3-amine scaffold is efficiently achieved through a modern synthetic strategy that combines a classical heterocycle formation with a robust palladium-catalyzed cross-coupling reaction.
Retrosynthetic Analysis & Strategy
Expertise & Insights: The most logical and field-proven approach to this target is a convergent synthesis. The core indazole-3-amine is formed first, incorporating a halide at the C6 position (e.g., bromine) to serve as a handle for a subsequent C-C bond formation. The Suzuki-Miyaura cross-coupling is the reaction of choice for this transformation due to its high functional group tolerance, excellent yields, and commercially available reagents.[6][7] This strategy allows for the late-stage introduction of the phenyl group, enabling the synthesis of a diverse library of C6-aryl indazoles for structure-activity relationship (SAR) studies.
Synthesis Workflow Diagram
Caption: A validated two-step synthesis workflow for 6-phenyl-1H-indazol-3-amine.
Experimental Protocol (Self-Validating System)
This protocol is based on established literature procedures for analogous transformations.[1]
Step 1: Synthesis of 6-Bromo-1H-indazol-3-amine (Intermediate)
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 eq) and an appropriate solvent such as 2-ethoxyethanol or n-butanol.
-
Reaction: Add hydrazine hydrate (80% in water, ~3.0-5.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 120-140°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, carefully add water to induce precipitation. Collect the solid by vacuum filtration, wash with cold water and then a non-polar solvent like hexane to remove impurities.
-
Purification & Validation: The crude product can be purified by recrystallization from a solvent system like ethanol/water. The structure and purity should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). A successful reaction will show the disappearance of the nitrile peak in IR/¹³C NMR and the appearance of amine and N-H protons in the ¹H NMR spectrum.
Step 2: Synthesis of 6-phenyl-1H-indazol-3-amine (Final Product)
-
Reagents & Setup: In a flask suitable for inert atmosphere reactions (e.g., a Schlenk flask), combine 6-bromo-1H-indazol-3-amine (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as PdCl₂(dppf)₂ (0.02-0.05 eq), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100°C for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up & Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue by column chromatography on silica gel. Validate the final product's identity and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Validation is confirmed by the disappearance of the starting bromide and the appearance of signals corresponding to the new phenyl group.
Significance in Drug Discovery and Medicinal Chemistry
The 6-phenyl-1H-indazol-3-amine scaffold is not merely a synthetic intermediate; it is a pharmacophore designed for specific, high-value biological targets, primarily protein kinases.
The Indazole-3-amine Moiety as a Bio-isostere and Kinase Hinge-Binder
The 1H-indazole-3-amine core functions as a highly effective bio-isostere for other hinge-binding motifs like 2-aminopyridine. Its power lies in its ability to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket—a backbone segment connecting the N- and C-lobes of the kinase. The endocyclic N2 atom acts as a hydrogen bond acceptor, while the exocyclic 3-amino group acts as a hydrogen bond donor. This bidentate interaction provides a strong and specific anchor for the inhibitor.[8][9]
Case Study: A Scaffold for Selective PKC-zeta Inhibition
Protein Kinase C-zeta (PKCζ) is an atypical PKC isoform implicated in immune and inflammatory diseases.[10][11] Researchers have developed potent and selective inhibitors of PKCζ based on a 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole scaffold.[10] In these studies, the 6-phenyl-1H-indazol-3-amine core served as the foundational hinge-binding element. The variation of substituents on the C6-phenyl ring was a key strategy to optimize potency and selectivity against other kinases, demonstrating the C6-position as a critical vector for SAR exploration.[10]
Broader Therapeutic Landscape
The utility of this scaffold extends beyond PKCζ. Indazole derivatives bearing substituents at the C5 or C6 positions have been developed as inhibitors for a wide range of kinases and other therapeutic targets:
-
Antitumor Agents: Various derivatives have shown potent antiproliferative activity against cancer cell lines by inducing apoptosis and cell cycle arrest, potentially through pathways like p53/MDM2.[1][12]
-
Receptor Tyrosine Kinases (RTKs): The scaffold is integral to inhibitors of RTKs like VEGFR and PDGFR, which are critical for angiogenesis and tumor growth.[8]
-
EGFR Inhibitors: Indazole-based compounds have been designed as covalent inhibitors to target drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR).[13]
Mechanism of Action: Kinase Inhibition
The primary mechanism by which drugs derived from this scaffold act is competitive inhibition at the ATP-binding site of a target kinase.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Phenyl-1h-indazol-3-amine/CAS:100728-08-3-HXCHEM [hxchem.net]
- 4. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]
- 5. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based lead discovery for protein kinase C zeta inhibitor design by exploiting kinase-inhibitor complex crystal structure data and potential therapeutics for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
